![molecular formula C23H24N6O2 B611851 2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one CAS No. 1345098-78-3](/img/structure/B611851.png)
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Overview
Description
The compound “2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one” is a chemical compound with the molecular formula C23H26N6O2 . It has a molecular weight of 418.5 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C23H26N6O2/c1-28-20-5-3-2-4-18 (20)22 (31)26-19-14-24-23 (27-21 (19)28)25-15-6-8-16 (9-7-15)29-12-10-17 (30)11-13-29/h4-9,14,17,30H,2-3,10-13H2,1H3, (H,26,31) (H,24,25,27)
. The compound has a complexity of 724 . Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a topological polar surface area of 93.6 Ų .Scientific Research Applications
TNK2 Inhibition
XMD16-5 is a potent inhibitor of tyrosine kinase non-receptor 2 (TNK2), which contains mutations in certain cancer cells . It has been shown to decrease the viability of Ba/F3 cells expressing the oncogenic TNK2 D163E and R806Q mutant proteins without affecting the viability of parental cell lines up to a concentration of approximately 1 µM .
Cancer Cell Chemosensitization
XMD16-5 has been found to chemosensitize A549 human lung cancer cell line towards Doxorubicin-induced viability reduction, migration, and apoptosis induction . This suggests that XMD16-5 could be used in combination with other cancer therapies to enhance their effectiveness.
Cardiomyocyte Protection
In addition to its effects on cancer cells, XMD16-5 has also been shown to alleviate menadione-induced viability reduction in H9c2 rat cardiomyoblast cell line . This suggests that XMD16-5 could potentially be used to protect heart cells from drug-induced toxicity.
Anti-inflammatory Effects
XMD16-5 has been found to limit the inflammatory response in macrophage cell lines . This suggests that it could potentially be used in the treatment of inflammatory diseases.
Antibacterial Activity
While not directly related to XMD16-5, compounds containing the 4-hydroxypiperidine group, which is present in XMD16-5, have been shown to have antibacterial activity against various bacterial strains . This suggests that XMD16-5 could potentially have antibacterial properties.
Antifungal Activity
Similar to the antibacterial activity, compounds containing the 4-hydroxypiperidine group have also been shown to have antifungal activity . This suggests that XMD16-5 could potentially have antifungal properties.
Mechanism of Action
Target of Action
The primary target of XMD16-5 is TNK2 . TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration .
Mode of Action
XMD16-5 interacts with TNK2 by inhibiting its activity . It has been shown to be particularly effective against the D163E and R806Q mutations of TNK2, with IC50 values of 16 nM and 77 nM respectively .
Biochemical Pathways
The inhibition of TNK2 by XMD16-5 affects various biochemical pathways. TNK2 is involved in multiple signaling pathways, including those related to cell growth and survival . By inhibiting TNK2, XMD16-5 can potentially disrupt these pathways, leading to altered cellular functions .
Pharmacokinetics
It is soluble in dmso, which suggests that it could be administered in a suitable solvent for in vivo studies .
Result of Action
XMD16-5 has been shown to potently inhibit the growth of cell lines expressing the TNK2 mutant, while having little or no effect on control cells . This suggests that XMD16-5’s action results in a decrease in cell proliferation in cells expressing mutant TNK2 .
properties
IUPAC Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKBEPKKDHHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions XMD16-5 as a novel TNK2 inhibitor. What makes this compound potentially advantageous compared to existing treatments like dasatinib?
A1: While dasatinib demonstrates activity against TNK2, it functions as a multi-kinase inhibitor, meaning it affects a broad range of kinases within the body. [] This lack of specificity can lead to off-target effects and potential toxicity. XMD16-5, on the other hand, exhibits greater selectivity for TNK2. [] This targeted inhibition holds promise for a more favorable safety profile and reduced side effects compared to broader-acting inhibitors like dasatinib.
Q2: The study employed a unique approach combining kinase inhibitor screening with genomic analysis. Can you elaborate on how this approach led to the identification of TNK2 as a potential drug target?
A2: Researchers utilized a powerful combination of techniques to pinpoint TNK2. First, they conducted kinase inhibitor screens on primary patient leukemia samples. [] This functional screening identified kinases sensitive to specific inhibitors. Simultaneously, they performed deep sequencing to uncover genetic alterations within the same patient samples. [] Finally, they employed the HitWalker algorithm, a computational tool that integrates functional screening data with genomic data. This algorithm prioritizes mutated genes closely associated with drug sensitivity patterns observed in the screens. [] Through this integrated approach, TNK2 mutations were identified as high-ranking potential therapeutic targets in AML and CMML leukemia samples. []
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